(R)-Cloperastine
Overview
Description
1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine, also known as cloperastine, is a compound with a molecular formula of C20H24ClNO and a molecular weight of 329.864 g/mol . It is primarily known for its use as an antitussive and antihistamine agent . The compound is marketed under various brand names and is used in several countries for its cough suppressant properties .
Preparation Methods
The synthesis of 1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine involves several steps. One common method includes the halogenation of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to yield 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, the reaction with piperidine completes the synthesis of cloperastine .
Chemical Reactions Analysis
1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine has several scientific research applications:
Mechanism of Action
The precise mechanism of action of 1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine is not fully understood. it is known to act as a ligand for the σ1 receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic agent . These activities contribute to its antitussive and antihistamine effects. The compound’s interaction with the σ1 receptor and GIRK channels is believed to play a significant role in its efficacy as a cough suppressant .
Comparison with Similar Compounds
1-[2-[®-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine is unique due to its combination of antitussive and antihistamine properties. Similar compounds include:
Cloperastine fendizoate: Another form of cloperastine with similar properties.
Other piperidine derivatives: Compounds like piperazine and pyridine derivatives, which also exhibit biological activity but differ in their specific effects and applications.
These similar compounds share some structural features but differ in their pharmacological profiles and specific uses.
Properties
IUPAC Name |
1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCO[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202219 | |
Record name | 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132301-91-8 | |
Record name | 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132301-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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